molecular formula C13H12N2O2S B12018537 N'-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide

N'-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide

Katalognummer: B12018537
Molekulargewicht: 260.31 g/mol
InChI-Schlüssel: HTQHGHNAJKTWPN-QGUONYHJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-(2-thienyl)acetic acid hydrazide and 3-(2-furyl)-2-propenal. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process can be summarized as follows:

    Starting Materials: 2-(2-thienyl)acetic acid hydrazide and 3-(2-furyl)-2-propenal.

    Solvent: Ethanol.

    Reaction Conditions: Reflux for several hours.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction could produce the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N’-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which N’-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways and targets would depend on the context of its application, such as inhibiting a particular enzyme in a biological system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide: shares structural similarities with other heterocyclic compounds containing furan and thiophene rings.

    Furyl and thienyl derivatives: Compounds like 2-furyl-2-thienylmethane and 2-furyl-2-thienylketone.

Uniqueness

The uniqueness of N’-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide lies in its specific combination of furan and thiophene rings, which can confer distinct electronic and steric properties

Eigenschaften

Molekularformel

C13H12N2O2S

Molekulargewicht

260.31 g/mol

IUPAC-Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H12N2O2S/c16-13(10-12-6-3-9-18-12)15-14-7-1-4-11-5-2-8-17-11/h1-9H,10H2,(H,15,16)/b4-1+,14-7+

InChI-Schlüssel

HTQHGHNAJKTWPN-QGUONYHJSA-N

Isomerische SMILES

C1=COC(=C1)/C=C/C=N/NC(=O)CC2=CC=CS2

Kanonische SMILES

C1=COC(=C1)C=CC=NNC(=O)CC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.